molecular formula C12H14O3 B1439226 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid CAS No. 1218328-99-4

2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid

Cat. No. B1439226
M. Wt: 206.24 g/mol
InChI Key: IHYYDFPEYUTJFS-UHFFFAOYSA-N
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Description

2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O3/c1-6-4-7(6)10-2-3-11(15-10)8-5-9(8)12(13)14/h2-3,6-9H,4-5H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Biofuel and Renewable Energy Sources

One of the significant applications of furan derivatives, like 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid, is in the development of biofuels and renewable energy sources. Furan derivatives are identified as promising biofuel candidates due to their high energy density and compatibility with existing fuel infrastructure. They can be synthesized from biomass, offering a sustainable alternative to fossil fuels. The research highlights the importance of furan derivatives in creating a more sustainable and environmentally friendly energy landscape (Chernyshev, Kravchenko, & Ananikov, 2017).

Pharmaceutical Applications

Furan derivatives also play a critical role in pharmaceuticals, showcasing potential in drug design and synthesis. Their unique chemical structure can be utilized to develop new medications with improved efficacy and safety profiles. The review of bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues demonstrates the versatility of furan compounds in medicinal chemistry, contributing to the discovery of novel therapeutic agents (Ostrowski, 2022).

Materials Science

In materials science, furan derivatives are utilized to create polymers and functional materials. These compounds serve as building blocks for synthesizing new materials with desirable properties, such as increased durability, biodegradability, or specific mechanical characteristics. The conversion of plant biomass into furan derivatives opens up new avenues for producing sustainable materials, potentially replacing non-renewable sources in various applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with care and use appropriate personal protective equipment. Always follow the safety guidelines provided in the SDS.

properties

IUPAC Name

2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-6-4-7(6)10-2-3-11(15-10)8-5-9(8)12(13)14/h2-3,6-9H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYYDFPEYUTJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)C3CC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid

CAS RN

1218328-99-4
Record name 2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid
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2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid
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2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid
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